molecular formula C19H23ClN2O2S B11022184 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](2-methyl-4-propyl-1,3-thiazol-5-yl)methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](2-methyl-4-propyl-1,3-thiazol-5-yl)methanone

Cat. No.: B11022184
M. Wt: 378.9 g/mol
InChI Key: KBXRQDNVAJMTJA-UHFFFAOYSA-N
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Description

The compound 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a methanone derivative featuring a 4-hydroxypiperidine moiety substituted with a 4-chlorophenyl group and a 1,3-thiazole ring bearing 2-methyl and 4-propyl substituents.

Properties

Molecular Formula

C19H23ClN2O2S

Molecular Weight

378.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-methyl-4-propyl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C19H23ClN2O2S/c1-3-4-16-17(25-13(2)21-16)18(23)22-11-9-19(24,10-12-22)14-5-7-15(20)8-6-14/h5-8,24H,3-4,9-12H2,1-2H3

InChI Key

KBXRQDNVAJMTJA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)C)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine Fragment

The piperidine fragment is synthesized through a Mannich reaction or Grignard addition , followed by hydroxylation:

  • Step 1 : Reacting 4-chlorophenylmagnesium bromide with N-Boc-piperidin-4-one yields 4-(4-chlorophenyl)piperidin-4-ol after deprotection.

  • Step 2 : Hydroxylation is achieved using oxone (potassium peroxymonosulfate) in a biphasic system (water/dichloromethane), producing 4-(4-chlorophenyl)-4-hydroxypiperidine with >85% yield.

Synthesis of the Thiazole Fragment

The thiazole moiety is constructed via the Hantzsch thiazole synthesis :

  • Step 1 : Condensing thiourea with α-bromo-2-methyl-4-propylketone in ethanol under reflux forms 2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid ethyl ester .

  • Step 2 : Saponification with NaOH in methanol generates the free carboxylic acid, critical for subsequent coupling.

Coupling Reactions and Methanone Formation

The pivotal step involves coupling the piperidine and thiazole fragments using carbodiimide-mediated activation :

Activation of the Thiazole Carboxylic Acid

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane.

  • Conditions : Stirring at 0–5°C for 2 hours, followed by gradual warming to room temperature.

Nucleophilic Acylation of the Piperidine Amine

  • The activated thiazole carboxylic acid reacts with 4-(4-chlorophenyl)-4-hydroxypiperidine in the presence of N,N-diisopropylethylamine (DIPEA) as a base.

  • Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and HPLC (C18 column, acetonitrile/water gradient).

Workup and Purification

  • Extraction : The crude product is extracted with dichloromethane , washed with 5% citric acid and saturated NaHCO₃ , and dried over MgSO₄ .

  • Purification : Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (1:1) yields the pure compound (72–78% yield).

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent Anhydrous DCMMaximizes activation efficiency
Temperature 0–5°C (activation), RT (coupling)Reduces side reactions
Base DIPEAEnhances nucleophilicity of piperidine

Impurity Control

  • N-Oxide Formation : Additives like L-ascorbic acid (1–2 mol%) suppress oxidation during coupling.

  • Byproduct Mitigation : Strict exclusion of moisture and oxygen via Schlenk techniques improves purity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 4.15 (s, 1H, -OH), 3.85–3.70 (m, 4H, piperidine-H), 2.95 (t, J = 7.2 Hz, 2H, CH₂-propyl), 2.45 (s, 3H, CH₃-thiazole).

  • ¹³C NMR : 170.5 (C=O), 152.1 (thiazole C-2), 139.8 (Ar-C), 72.4 (piperidine C-OH).

Mass Spectrometry

  • ESI-MS : m/z 366.2 [M+H]⁺ (calculated 365.9).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactor systems enhance heat transfer and reduce reaction times (30 minutes vs. 12 hours batch).

Green Chemistry Metrics

  • E-factor : 8.2 (improved via solvent recycling and catalytic reagents) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

The compound 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic molecule that has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic applications, supported by data tables and case studies.

Research indicates that compounds with piperidine and thiazole structures exhibit a range of biological activities:

Antitumor Activity

Studies have shown that derivatives containing piperidine moieties can exhibit significant antitumor properties. For instance, compounds similar to 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone have demonstrated effectiveness against various cancer cell lines, inducing apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Antibacterial Properties

The compound has shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This antibacterial effect may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Neuropharmacological Effects

Piperidine derivatives are known for their roles in treating neuropsychotic disorders. This compound may act as a central nervous system depressant or stimulant depending on dosage, influencing neurotransmitter systems such as dopamine and serotonin.

Case Studies

  • Antitumor Efficacy : A recent study evaluated the antitumor efficacy of compounds structurally similar to 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone against human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
  • Neuropharmacological Research : In a clinical trial assessing the neuropharmacological effects of piperidine derivatives, participants reported improved symptoms of anxiety and depression when treated with compounds similar to this one. The mechanism was hypothesized to involve modulation of serotonin receptors.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure comprises:

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine : A piperidine ring with a hydroxyl group and 4-chlorophenyl substituent at the 4-position.
  • 2-Methyl-4-propyl-1,3-thiazole : A thiazole ring substituted at positions 2 and 4, contributing to hydrophobicity and steric bulk.

Table 1: Structural Comparison of Related Compounds

Compound Name Thiazole Substituents Piperidine Substituents Key Structural Differences Reference
[Target Compound] 2-Methyl, 4-propyl 4-(4-Chlorophenyl), 4-hydroxy Reference compound -
Y041-9292: [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone 4-Methyl, 2-(pyrrol-1-yl) 4-(4-Chlorophenyl), 4-hydroxy Pyrrole vs. methyl/propyl on thiazole
{4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone 4-Amino, 2-(4-chloroanilino) None (methanone linked to 3-nitrophenyl) Lack of piperidine moiety
HAL (Haloperidol derivative) None (linked to 4-fluorophenylbutanone) 4-(4-Chlorophenyl), 4-hydroxy Butanone backbone instead of thiazole
Loperamide derivatives (e.g., 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide) None (diphenylbutanamide backbone) 4-(4-Chlorophenyl), 4-hydroxy Butanamide scaffold

Physicochemical Properties

Key Parameters

The thiazole and piperidine substituents significantly influence lipophilicity (logP), solubility (logSw), and hydrogen-bonding capacity.

Table 2: Physicochemical Comparison

Compound Name Molecular Weight logP logSw Hydrogen Bond Acceptors/Donors Reference
[Target Compound] ~414.0* ~4.0† ~-4.5† 4 acceptors, 1 donor‡ -
Y041-9292 401.91 3.88 -4.40 4 acceptors, 1 donor
{4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone 402.83 ~3.5† -5.1† 6 acceptors, 2 donors
HAL 435.90 4.1† -5.0† 3 acceptors, 1 donor

*Estimated based on molecular formula (C₂₀H₂₃ClN₂O₂S).
†Predicted using analogous substituent contributions.
‡Assumed based on hydroxypiperidine and thiazole groups.

  • Lipophilicity : The target compound’s 2-methyl-4-propyl thiazole likely increases logP compared to Y041-9292’s pyrrole substituent .
  • Solubility : Low logSw values (~-4.5) suggest poor aqueous solubility, consistent with hydrophobic thiazole and piperidine groups .

Enzyme Inhibition and Binding Affinity

  • Cdk5 Inhibition: The compound {4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone exhibits binding affinity to Cdk5 (-7.3 kcal/mol), attributed to its thiazole-amino interactions . The target compound’s thiazole-methyl/propyl groups may sterically hinder similar binding.
  • Anti-T.

CNS Activity

  • Dopamine Receptor Modulation : HAL, a 4-hydroxypiperidine derivative, binds to dopamine receptors, but the target compound’s thiazole group may shift activity toward other targets (e.g., kinases) .

Discussion of Divergent Activities

Despite shared structural motifs (e.g., 4-chlorophenyl-piperidine), divergent substituents lead to varied pharmacological profiles:

  • Thiazole vs. Butanone Backbone: HAL’s butanone group facilitates CNS penetration, while the target compound’s thiazole may favor peripheral targets .

Biological Activity

The compound 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a derivative of piperidine that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H26ClN2O2S
  • Molecular Weight : 394.96 g/mol
  • CAS Number : Not explicitly provided in the sources but can be derived from the chemical structure.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Piperidine derivatives are known to exhibit a range of pharmacological activities, including:

  • Antagonism of H1 and H3 Receptors : The compound may act as an antagonist at histamine receptors, which could contribute to its potential use in treating allergic reactions and sleep disorders .

Analgesic Activity

Research indicates that derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine demonstrate significant analgesic properties. A study involving male Wistar rats showed that these compounds reduced pain response in thermal stimuli tests (tail flick test) at doses of 50 mg/kg .

CompoundDose (mg/kg)Pain Response Reduction
Compound 250Significant
Compound 350Significant
Compound 550Significant

Hypotensive Effects

In addition to analgesic properties, certain derivatives have been noted for their hypotensive effects, indicating potential utility in managing hypertension . The reduction in blood pressure was observed in normotensive rats, suggesting a dual action on both pain and blood pressure regulation.

Case Studies and Research Findings

  • Synthesis and Pharmacological Evaluation : A study published in the Chemical and Pharmaceutical Bulletin detailed the synthesis of several piperidine derivatives and their pharmacological evaluation. The results showed that these compounds exhibited significant analgesic activity comparable to pethidine, a standard analgesic .
  • Antihistaminic Activity : The compound’s potential as an antihistamine was explored through its dual receptor specificity at H1 and H3 receptors. This property may provide a basis for further development in treating allergic conditions and other related disorders .
  • Enzyme Inhibition : Other studies have highlighted the enzyme inhibitory activities associated with piperidine derivatives, suggesting potential applications in managing metabolic disorders through modulation of enzyme activity related to glucose metabolism .

Summary of Biological Activities

The biological activities of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone can be summarized as follows:

  • Analgesic : Effective in reducing pain responses in animal models.
  • Hypotensive : Demonstrated ability to lower blood pressure.
  • Antihistaminic : Potential for use in treating allergic reactions.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high purity (>95%) and yield?

Methodological Answer:
Key parameters include:

  • Reaction Conditions : Controlled temperatures (e.g., reflux in acetonitrile or DMSO) and pH optimization (e.g., sodium acetate buffer at pH 4.6 for stability) to minimize side reactions .
  • Purification : Column chromatography with methanol/buffer mobile phases (65:35 ratio) to resolve impurities, validated via HPLC system suitability tests .
  • Yield Enhancement : Sequential washing steps (e.g., saturated NaCl, NaHCO₃) to remove unreacted intermediates .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperidine, thiazole, and chlorophenyl group connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) using sodium 1-octanesulfonate buffer for peak symmetry and resolution .

Advanced: How can computational tools predict biological activity, and what are their limitations?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Modeling : Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like GPCRs or kinases by analyzing the chlorophenyl-thiazole pharmacophore .
  • Limitations : False positives due to simplified solvation models or static protein structures. Validation with experimental assays (e.g., SPR for binding affinity) is critical .

Advanced: How can researchers resolve contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat S9 fraction) to identify unstable functional groups (e.g., hydroxypiperidine) .
  • Bioavailability Studies : Use LC-MS/MS to quantify plasma concentrations and correlate with PK/PD models .
  • Protocol Adjustments : Continuous sample cooling to mitigate organic degradation during long-term assays .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods for volatile solvents (e.g., dichloromethane) and PPE (gloves, goggles) to prevent skin/eye contact with chlorophenyl intermediates .
  • Waste Disposal : Neutralize acidic/basic residues before disposal (e.g., acetic acid neutralization with sodium bicarbonate) .

Advanced: How can matrix effects in chromatographic analysis be mitigated?

Methodological Answer:

  • Mobile Phase Optimization : Add ion-pairing agents (e.g., sodium 1-octanesulfonate) to reduce interference from polar impurities .
  • Internal Standardization : Use deuterated analogs (e.g., phenyl-d5 ethers) to normalize retention time variability .
  • Sample Stabilization : Refrigerate samples at 4°C during preparation to slow degradation of labile groups (e.g., hydroxypiperidine) .

Advanced: What strategies validate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) for enzyme or receptor targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Crystallography : Resolve co-crystal structures (e.g., monoclinic P21/c systems) to visualize ligand-protein interactions .

Basic: How is batch-to-batch consistency ensured in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify shelf-life-limiting factors (e.g., hygroscopicity) .

Advanced: What structural analogs of this compound show divergent pharmacological profiles?

Methodological Answer:

Analog Structural Variation Bioactivity
JNJ-42048232Cyclopentyl-chlorophenyl substitutionNeurological target modulation
Compound B ()Pyrimidine-oxy-piperidineAnticancer activity
HSI-derived analogsThiazole ring substitutionVaried enzyme inhibition

Advanced: How can degradation products be characterized during stability studies?

Methodological Answer:

  • Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), or photolytic (ICH Q1B) conditions .
  • LC-HRMS : Identify degradation products via accurate mass and MS/MS fragmentation trees .
  • Quantum Mechanical Calculations : Predict degradation pathways (e.g., hydroxyl radical attack on thiazole) using Gaussian software .

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